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molecular formula C16H20O6 B8406263 Dimethyl [4-(tert-butoxycarbonyl)phenyl]malonate

Dimethyl [4-(tert-butoxycarbonyl)phenyl]malonate

Cat. No. B8406263
M. Wt: 308.33 g/mol
InChI Key: CPFOCYUUGBKDLJ-UHFFFAOYSA-N
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Patent
US08026260B2

Procedure details

To a mixture of tert-butyl 4-bromobenzoate (10.07 g, 39.2 mmol), K3PO4 (20.19 g, 95 mmol), and dimethyl malonate (4.50 mL, 39.2 mmol) was added toluene (69 mL), Pd2(dba)3 (975 mg, 1.08 mmol), and P(tert-Bu)3 (12.8 mL, 10% wt. in hexanes, 4.3 mmol). The reaction mixture was degassed and heated to 85° C. After 2 d, the reaction mixture was diluted with ethyl acetate, washed with water (1×), brine (1 x), dried over MgSO4, filtered, and concentrated. Purification by flash column chromatography on silica gel (5% to 20% ethyl acetate in hexanes) gave dimethyl [4-(tert-butoxycarbonyl)phenyl]malonate as a low melting white solid: 1H NMR (600 MHz, CDCl3) δ 7.98 (d, J=8.5 Hz, 2H), 7.45 (d, J=8.2 Hz, 2H), 4.70 (s, 1H), 3.76 (s, 6H), 1.58 (s, 9H); ESIMS calcd 331.1 (M++Na), found 331.1 (M++Na).
Quantity
10.07 g
Type
reactant
Reaction Step One
Name
K3PO4
Quantity
20.19 g
Type
reactant
Reaction Step One
Quantity
4.5 mL
Type
reactant
Reaction Step One
Quantity
12.8 mL
Type
reactant
Reaction Step Two
Quantity
975 mg
Type
catalyst
Reaction Step Two
Quantity
69 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
Br[C:2]1[CH:14]=[CH:13][C:5]([C:6]([O:8][C:9]([CH3:12])([CH3:11])[CH3:10])=[O:7])=[CH:4][CH:3]=1.[O-]P([O-])([O-])=O.[K+].[K+].[K+].[C:23]([O:30][CH3:31])(=[O:29])[CH2:24][C:25]([O:27][CH3:28])=[O:26].P(C(C)(C)C)(C(C)(C)C)C(C)(C)C>C1C=CC(/C=C/C(/C=C/C2C=CC=CC=2)=O)=CC=1.C1C=CC(/C=C/C(/C=C/C2C=CC=CC=2)=O)=CC=1.C1C=CC(/C=C/C(/C=C/C2C=CC=CC=2)=O)=CC=1.[Pd].[Pd].C1(C)C=CC=CC=1>[C:9]([O:8][C:6]([C:5]1[CH:13]=[CH:14][C:2]([CH:24]([C:23]([O:30][CH3:31])=[O:29])[C:25]([O:27][CH3:28])=[O:26])=[CH:3][CH:4]=1)=[O:7])([CH3:12])([CH3:11])[CH3:10] |f:1.2.3.4,7.8.9.10.11|

Inputs

Step One
Name
Quantity
10.07 g
Type
reactant
Smiles
BrC1=CC=C(C(=O)OC(C)(C)C)C=C1
Name
K3PO4
Quantity
20.19 g
Type
reactant
Smiles
[O-]P(=O)([O-])[O-].[K+].[K+].[K+]
Name
Quantity
4.5 mL
Type
reactant
Smiles
C(CC(=O)OC)(=O)OC
Step Two
Name
Quantity
12.8 mL
Type
reactant
Smiles
P(C(C)(C)C)(C(C)(C)C)C(C)(C)C
Name
Quantity
975 mg
Type
catalyst
Smiles
C=1C=CC(=CC1)/C=C/C(=O)/C=C/C2=CC=CC=C2.C=1C=CC(=CC1)/C=C/C(=O)/C=C/C2=CC=CC=C2.C=1C=CC(=CC1)/C=C/C(=O)/C=C/C2=CC=CC=C2.[Pd].[Pd]
Name
Quantity
69 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
85 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The reaction mixture was degassed
ADDITION
Type
ADDITION
Details
the reaction mixture was diluted with ethyl acetate
WASH
Type
WASH
Details
washed with water (1×), brine (1 x)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
Purification by flash column chromatography on silica gel (5% to 20% ethyl acetate in hexanes)

Outcomes

Product
Details
Reaction Time
2 d
Name
Type
product
Smiles
C(C)(C)(C)OC(=O)C1=CC=C(C=C1)C(C(=O)OC)C(=O)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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